N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4/c23-17-2-4-19(5-3-17)26-13-18(11-21(26)27)25-22(28)16-1-6-20(24-12-16)30-14-15-7-9-29-10-8-15/h1-6,12,15,18H,7-11,13-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUJYKFHVCEHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Moiety: The synthesis begins with the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a halogenated aromatic compound reacts with the pyrrolidinone intermediate.
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving a suitable aldehyde or ketone and an amine.
Coupling of the Oxan-4-yl Group: The oxan-4-yl group is introduced through an etherification reaction, where an alcohol reacts with the pyridine intermediate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
1. Antioxidant Activity:
Recent studies have highlighted the antioxidant properties of derivatives related to this compound. For example, compounds derived from 5-oxopyrrolidine have shown significant radical scavenging abilities, surpassing traditional antioxidants like ascorbic acid in efficacy . This suggests potential applications in preventing oxidative stress-related diseases.
2. Antimicrobial Properties:
Compounds with similar structures have demonstrated notable antimicrobial activities. In vitro studies indicate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound could serve as a basis for developing new antimicrobial agents.
3. Antiviral Potential:
There is emerging evidence supporting the antiviral properties of this compound. Research suggests that it may inhibit viral replication by interfering with viral enzymes or host cell receptors, making it a candidate for further investigation in antiviral drug development .
4. Anticancer Activity:
One of the most promising applications of this compound lies in cancer therapy. Preliminary studies indicate that it can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways. For instance, cytotoxicity assays on various cancer cell lines (e.g., MCF-7 and A549) have shown significant antiproliferative effects, with effective concentrations lower than those of established chemotherapeutics like doxorubicin.
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of synthesized derivatives of 5-oxopyrrolidine using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited antioxidant activity 1.5 times greater than ascorbic acid, highlighting their potential for therapeutic applications in oxidative stress management .
Case Study 2: Anticancer Mechanisms
In vitro studies on cancer cell lines demonstrated that N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide induced apoptosis through caspase activation and cell cycle arrest at G1/S transition points. These findings suggest its potential role as an anticancer agent.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Compound A | Moderate anticancer activity | Different substituents |
| Compound B | Anticonvulsant | Action on glutamate receptors |
| Compound C | Investigated for weight loss | Varied substituents impacting efficacy |
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target, but it often involves the formation of covalent or non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share partial structural homology with the target molecule, enabling comparisons of substituent effects and synthetic strategies:
Pyrrolidinone-Containing Analogs
Compound 1 : 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS 346457-03-2)
- Core similarity : Pyrrolidin-5-one ring with a carboxamide-linked heterocycle.
- Key differences: Substitutes 4-fluorophenyl instead of 4-chlorophenyl on the pyrrolidinone. Links to a 4-methylpyridinyl group instead of the oxan-4-ylmethoxy-pyridine.
- Implications : Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, while the methylpyridinyl group could alter solubility or target engagement.
Pyridine Carboxamide Derivatives
Compound 2 : 5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 339024-51-0)
- Core similarity : Pyridinecarboxamide scaffold.
- Key differences :
- Contains a dihydropyridine ring with three chlorine substituents.
- Lacks the tetrahydropyran group; instead, a 3-chlorobenzyl group is attached.
Compound 3 : 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338977-35-8)
- Key differences :
- Substitutes 4-methoxyphenyl instead of 4-chlorophenyl on the carboxamide.
- Retains a dihydropyridine core with dual chlorinated groups.
- Implications : The methoxy group may improve solubility but reduce electrophilic interactions compared to chlorine.
Imidazopyridine Carboxamide Derivatives
Compound 4 : 6-(5-Isopropoxypyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide (Compound 16 in )
- Core similarity : Carboxamide linkage and tetrahydropyran substituent.
- Key differences :
- Imidazopyridine core instead of pyridine.
- Uses an isopropoxypyridine substituent rather than oxan-4-ylmethoxy.
- Implications : The imidazopyridine system may enhance π-π stacking interactions, while the isopropoxy group could modulate steric effects.
Key Observations and Implications
Substituent Effects :
- Chlorine vs. Fluorine : Chlorophenyl groups (target compound, Compound 2) may enhance lipophilicity and halogen bonding, whereas fluorophenyl (Compound 1) improves metabolic stability .
- Tetrahydropyran vs. Alkoxy Groups : The oxan-4-ylmethoxy group (target compound) likely offers better solubility than isopropoxy (Compound 4) due to the oxygen-rich tetrahydropyran .
Core Heterocycles :
- Pyridine vs. dihydropyridine vs. imidazopyridine cores influence electronic properties and binding modes. Dihydropyridines (Compounds 2–3) may exhibit redox activity, while imidazopyridines (Compound 4) enhance planar stacking .
Biological Activity
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 336.82 g/mol. It features a pyrrolidine ring, a chlorophenyl group, and a methoxy-substituted pyridine, which contribute to its biological activity.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives containing the 4-chlorophenyl moiety demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
2. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Some derivatives exhibited significant AChE inhibitory activity with IC50 values ranging from 0.63 µM to 2.14 µM . This suggests that modifications in the structure can enhance enzyme binding affinity.
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 0.63 |
| Compound E | Urease | 2.14 |
3. Antiviral Properties
Recent studies have explored the antiviral potential of similar compounds. While specific data on this compound is limited, related nitrile-containing compounds have shown promising antiviral activity against various viral strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Pyrrolidine Ring : Essential for binding interactions with biological targets.
- Chlorophenyl Group : Enhances lipophilicity, improving membrane permeability.
- Methoxy Substituent : Potentially increases solubility and bioavailability.
Case Studies
In one notable study, derivatives of this compound class were synthesized and evaluated for their pharmacological profiles using in silico docking studies alongside experimental assays . The results indicated that specific modifications could significantly enhance binding affinity to target proteins.
Q & A
Q. What is the recommended synthesis approach for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including condensation of the pyrrolidinone core with a pyridine-carboxamide derivative and subsequent functionalization with the oxan-4-yl methoxy group. Key steps include:
- Amide coupling : Use coupling agents like EDC/HOBt or DCC to link the pyrrolidinone and pyridine moieties.
- Etherification : Introduce the oxan-4-yl methoxy group via nucleophilic substitution under anhydrous conditions (e.g., NaH in DMF at 0–5°C) .
- Optimization : Monitor reaction progress using HPLC and adjust parameters (e.g., solvent polarity, temperature) to improve yields. Purity (>95%) is confirmed via NMR and LC-MS .
Q. How should researchers characterize the compound’s structural and electronic properties?
- Methodological Answer : Combine spectroscopic and computational methods:
- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
- Spectroscopy : Use H/C NMR to verify substituent positions and FT-IR to identify functional groups (e.g., carbonyl at ~1680 cm) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software to correlate with reactivity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for kinases (e.g., JAK/STAT pathways) due to the compound’s pyridine-carboxamide motif .
- Cellular uptake : Perform fluorescence microscopy with labeled analogs to assess membrane permeability .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, using IC values for dose-response analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying pH conditions?
- Methodological Answer : Conduct systematic stability studies:
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 37°C. Monitor degradation via UPLC-PDA at 0, 6, 12, and 24 hours .
- Degradant identification : Use LC-HRMS to characterize byproducts (e.g., hydrolyzed amide bonds or oxidized pyrrolidinone) .
- pH-rate profiling : Plot degradation rates vs. pH to identify stability thresholds (e.g., instability above pH 8 due to deprotonation) .
Q. What strategies are effective for optimizing pharmacokinetic properties while retaining activity?
- Methodological Answer : Apply structure-activity relationship (SAR) and metabolic studies:
- LogP optimization : Introduce polar groups (e.g., hydroxyl) to the oxan-4-yl moiety to reduce lipophilicity, improving aqueous solubility .
- Metabolite identification : Incubate with liver microsomes and use LC-MS/MS to detect Phase I/II metabolites. Block metabolic hotspots (e.g., CYP3A4-mediated oxidation) via fluorine substitution .
- Prodrug design : Mask the pyrrolidinone carbonyl as an ester to enhance oral bioavailability .
Q. How should researchers address discrepancies in binding affinity data across different assay formats?
- Methodological Answer : Cross-validate using orthogonal techniques:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) to validate ITC or fluorescence polarization results .
- Molecular docking : Compare predicted binding poses (e.g., AutoDock Vina) with crystallographic data to identify assay-specific artifacts .
- Negative controls : Include known inhibitors and vehicle-only samples to rule out nonspecific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
